p-Phos, (S)-

Catalog No.
S729428
CAS No.
221012-82-4
M.F
C38H34N2O4P2
M. Wt
644.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Phos, (S)-

CAS Number

221012-82-4

Product Name

p-Phos, (S)-

IUPAC Name

[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane

Molecular Formula

C38H34N2O4P2

Molecular Weight

644.6 g/mol

InChI

InChI=1S/C38H34N2O4P2/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30/h5-26H,1-4H3

InChI Key

JZOSBBLJKXSBBN-UHFFFAOYSA-N

SMILES

COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC

Canonical SMILES

COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC

(S)-p-Phos, also known as (S)-1,1'-Bis(diphenylphosphino)ferrocene, is a chiral ligand commonly employed in asymmetric catalysis. Its ability to control the stereochemistry of reaction products, meaning it influences the spatial arrangement of atoms in molecules, makes it a valuable tool for researchers in various fields.

Mechanism of Action

(S)-p-Phos functions by coordinating with a metal center in a catalyst complex. This coordination creates a chiral environment around the metal, directing the approach of reactants and influencing the formation of specific stereoisomers. The stereochemistry of the ligand itself, denoted by the "(S)" configuration, plays a crucial role in this process.

  • Coordination: The two phosphine groups of (S)-p-Phos bind to the metal center in the catalyst, forming a stable complex.
  • Chiral Environment: The arrangement of the atoms around the metal, influenced by the (S) configuration of the ligand, creates a non-superimposable mirror image. This environment selectively favors the approach of one reactant enantiomer over the other.
  • Stereoselective Reaction: The interaction between the favored reactant and the chiral environment directs the reaction pathway, leading to the preferential formation of a specific stereoisomer in the product.

Applications in Research

(S)-p-Phos finds applications in a wide range of asymmetric catalytic reactions, including:

  • Hydrogenation: Enantioselective reduction of alkenes and ketones to their corresponding chiral alcohols.
  • Hydroformylation: Synthesis of aldehydes with a specific chirality from alkenes.
  • C-C Bond Formation: Enantioselective coupling reactions to form new carbon-carbon bonds between different molecules.
  • Cycloadditions: Formation of cyclic compounds with controlled stereochemistry through various cycloaddition reactions.

XLogP3

8

UNII

04VUU8H7L4

Other CAS

362524-23-0

Dates

Modify: 2023-08-15

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